![molecular formula C6H4F3NO B8643772 2-(Trifluoromethyl)pyridine 1-oxide](/img/structure/B8643772.png)
2-(Trifluoromethyl)pyridine 1-oxide
Overview
Description
2-(Trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
2-(Trifluoromethyl)pyridine 1-oxide serves as a valuable intermediate in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the pyridine ring, making it suitable for various transformations.
Trifluoromethylation Reactions
Recent research has demonstrated that pyridine N-oxides, including this compound, can be effectively used in photochemical trifluoromethylation reactions. The combination of this compound with trifluoroacetic anhydride allows for high-yielding and scalable trifluoromethylation of (hetero)arenes. This method has shown promise for large-scale applications in the pharmaceutical industry due to its efficiency and cost-effectiveness .
Mechanistic Insights
Mechanistic studies indicate that the reaction proceeds via electron donor-acceptor complexes, with a significant dependence on photon flux. This understanding has facilitated the application of this chemistry on a kilogram scale, demonstrating its utility in preparative applications .
Pharmaceutical Applications
The incorporation of trifluoromethyl groups into drug candidates often enhances their biological activity. This compound is no exception and has been explored for its potential as a pharmaceutical intermediate.
Bioactivity and Mechanisms
Research indicates that compounds containing the trifluoromethyl group exhibit improved binding affinities to biological targets compared to their non-fluorinated counterparts. For instance, derivatives have shown significant enzyme inhibition and antimicrobial properties, making them valuable in drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of this compound against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent.
- Cytotoxicity : In vitro assessments demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent with IC50 values lower than standard chemotherapeutics.
Agrochemical Applications
The agrochemical industry has recognized the utility of trifluoromethylpyridines, including this compound, as effective agents for crop protection.
Development of Agrochemicals
Numerous agrochemical products incorporating trifluoromethylpyridine derivatives have received market approval. These compounds are utilized to develop pesticides that outperform traditional chemical agents in efficacy and safety .
Examples of Agrochemical Products
Product Name | Active Ingredient | Application Area |
---|---|---|
Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |
Various insecticides | Trifluoromethylpyridine derivatives | Pest control |
Properties
Molecular Formula |
C6H4F3NO |
---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
1-oxido-2-(trifluoromethyl)pyridin-1-ium |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H |
InChI Key |
QIZSMXWVUDFDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(F)(F)F)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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